Diethyl 4-bromophenylmalonate
Overview
Description
Diethyl 4-bromophenylmalonate is an organic compound with the molecular formula C13H15BrO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a bromophenyl group and two ethyl ester groups. This compound is often used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-bromophenylmalonate can be synthesized through the bromination of diethyl phenylmalonate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-bromophenylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted phenylmalonates.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of diethyl 4-bromophenylmethanol.
Scientific Research Applications
Diethyl 4-bromophenylmalonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 4-bromophenylmalonate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine. The ester groups also make the compound susceptible to hydrolysis and reduction reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the bromophenyl group.
Diethyl bromomalonate: Contains bromine atoms on the methylene group instead of the phenyl ring.
Diethyl phenylmalonate: Lacks the bromine atom on the phenyl ring.
Uniqueness
Diethyl 4-bromophenylmalonate is unique due to the presence of both the bromine atom and the phenyl ring, which confer distinct reactivity and properties. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions compared to diethyl phenylmalonate. Additionally, the phenyl ring provides aromatic stability and potential for further functionalization.
Properties
IUPAC Name |
diethyl 2-(4-bromophenyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVEYWBDFTMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441216 | |
Record name | DIETHYL 4-BROMOPHENYLMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93139-85-6 | |
Record name | DIETHYL 4-BROMOPHENYLMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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